14-Hydroxyestradiol is classified as a steroid hormone and is derived from estradiol, which itself is synthesized primarily in the ovaries, testes, and adrenal glands. The conversion of estradiol to 14-hydroxyestradiol occurs through enzymatic hydroxylation processes, often involving cytochrome P450 enzymes. This compound can also be found in certain plant sources and synthesized through various chemical methods.
The synthesis of 14-hydroxyestradiol can be achieved through both chemical and biocatalytic methods.
Recent advancements have highlighted the use of biocatalysis for synthesizing hydroxylated steroids. For instance, using specific enzymes like cytochrome P450 can facilitate the selective hydroxylation at the C-14 position of estradiol, yielding 14-hydroxyestradiol with higher specificity and reduced by-products compared to traditional chemical methods .
The molecular formula of 14-hydroxyestradiol is . Its structure features a phenolic hydroxyl group at the 14 position on the steroid backbone, which significantly influences its biological activity.
14-Hydroxyestradiol participates in various chemical reactions typical of phenolic compounds:
The mechanism of action for 14-hydroxyestradiol primarily involves its interaction with estrogen receptors (ERα and ERβ). Upon binding to these receptors:
Research indicates that 14-hydroxyestradiol may exhibit both estrogenic and anti-estrogenic properties depending on the target tissue, influencing its therapeutic potential in hormone-related conditions .
These properties are crucial for formulating pharmaceutical preparations that utilize this compound for therapeutic purposes.
14-Hydroxyestradiol has several scientific applications:
14-Hydroxyestradiol represents a less characterized metabolite within the complex landscape of endogenous estrogen metabolism. As a hydroxylated derivative of 17β-estradiol, it belongs to the broader category of catechol estrogens, which are defined by the presence of adjacent hydroxyl groups on the phenolic A-ring of the steroid nucleus. While hydroxylated metabolites at positions C2, C4, and C16 have been extensively documented in physiological and pathological processes [1] [4] [5], the biological significance and mechanistic pathways of 14-hydroxylation remain incompletely elucidated. Current scientific interest in this compound stems from its structural similarity to other bioactive catechol estrogens implicated in cellular redox cycling, receptor interactions, and potential genotoxic effects [5] [9]. The scarcity of direct evidence necessitates careful extrapolation from established principles governing estrogen biochemistry.
14-Hydroxyestradiol (systematic IUPAC name: (1S,3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7,14-triol) retains the core cyclopentanoperhydrophenanthrene structure characteristic of all steroidal estrogens. Its molecular formula is C₁₈H₂₄O₃, with a molecular weight of 288.38 g/mol. The defining structural feature is the addition of a hydroxyl group (-OH) at the carbon 14 position (C14) of the steroid D-ring. This modification occurs in conjunction with the existing 3-hydroxyl group on the phenolic A-ring and the 17β-hydroxyl group on the D-ring, resulting in a polyhydroxylated structure [3] [8].
Isomerism in 14-hydroxyestradiol manifests in several dimensions:
Table 1: Structural Comparison of Key Estradiol Hydroxylated Isomers
Position of Hydroxylation | Systematic Name | Ring Modified | Molecular Formula | Key Structural Features |
---|---|---|---|---|
2-Hydroxyestradiol | (1S,3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,2,7-triol | A | C₁₈H₂₄O₃ | Adjacent hydroxyl groups at C2/C3 form catechol; prone to oxidation and quinone formation |
4-Hydroxyestradiol | (1S,3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4,7-triol | A | C₁₈H₂₄O₃ | Adjacent hydroxyl groups at C3/C4 form catechol; high redox activity and genotoxic potential |
16α-Hydroxyestrone | 3-Hydroxyestra-1,3,5(10)-trien-16-one | D | C₁₈H₂₂O₂ | Keto group at C16; strong estrogenic agonist |
14-Hydroxyestradiol | (1S,3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7,14-triol | D | C₁₈H₂₄O₃ | Hydroxyl group at C14; potential for hydrogen bonding and altered receptor binding dynamics |
The C14 hydroxyl group significantly alters the molecule's electronic distribution and three-dimensional conformation compared to the parent estradiol. This modification occurs on the C-ring, potentially influencing hydrogen-bonding networks and molecular flexibility. Computational modeling suggests that the added hydroxyl group could sterically hinder interactions with the classical ligand-binding domain of estrogen receptors alpha and beta, potentially favoring alternative binding modes or membrane receptor interactions [6] [9].
The biosynthesis of 14-hydroxyestradiol occurs within the broader framework of estrogen metabolism, primarily deriving from the central precursor 17β-estradiol. The metabolic cascade involves sequential oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes:
graph LRA[Cholesterol] -->|CYP11A1| B[Pregnenolone]B -->|3β-HSD/ CYP17| C[Progesterone]C -->|CYP17| D[17α-Hydroxyprogesterone]D -->|CYP17| E[Androstenedione]E -->|17β-HSD| F[Testosterone]F -->|CYP19 Aromatase| G[17β-Estradiol]G -->|CYP Enzymes| H[14-Hydroxyestradiol]
Table 2: Metabolic Precursors in the Biosynthesis of 14-Hydroxyestradiol
Metabolic Intermediate | Enzyme(s) Involved in Synthesis | Tissue Localization | Role in 14-OH-E2 Pathway |
---|---|---|---|
Cholesterol | - | Liver, steroidogenic glands | Ultimate carbon source for all steroid hormones |
Pregnenolone | CYP11A1, StAR protein | Adrenal glands, gonads, placenta | Progenitor of all steroid hormones |
Androstenedione | CYP17, 3β-HSD | Adrenal glands, gonads | Direct precursor to testosterone |
Testosterone | 17β-HSD | Gonads, peripheral tissues | Substrate for aromatase |
17β-Estradiol | CYP19 (Aromatase) | Ovaries, placenta, adipose, brain | Immediate precursor for hydroxylation |
14-Hydroxyestradiol | CYP Isoforms (e.g., CYP1A1, CYP1B1, CYP3A4) | Liver, extrahepatic tissues | End hydroxylated metabolite |
Potential alternative minor pathways may involve:
The metabolic fate of 14-hydroxyestradiol likely involves phase II conjugation (glucuronidation by UGTs or sulfation by SULTs) for renal or biliary excretion. However, specific conjugation patterns and excretion kinetics remain undetermined due to the metabolite's low abundance and analytical challenges [4] [6].
The enzymatic generation of 14-hydroxyestradiol is presumed to be mediated primarily by cytochrome P450 (CYP) monooxygenases, analogous to the hydroxylation of estradiol at other positions. These membrane-bound enzymes, located predominantly in the endoplasmic reticulum of hepatocytes and various extrahepatic tissues, utilize molecular oxygen (O₂) and NADPH to catalyze the insertion of a hydroxyl group into the C14 position of the estradiol molecule. The reaction stoichiometry follows:Estradiol + O₂ + NADPH + H⁺ → 14-Hydroxyestradiol + H₂O + NADP⁺
Based on homology with the metabolism of other estrogens and structurally related steroids, candidate CYP isoforms include:
Table 3: Candidate Cytochrome P450 Enzymes for 14-Hydroxyestradiol Formation
Enzyme | Tissue Expression | Known Estradiol Hydroxylation Sites | Evidence for C14 Hydroxylation | Regulatory Factors |
---|---|---|---|---|
CYP1A1 | Extrahepatic (lung, breast, placenta), induced by PAHs | Primarily C2 (minor C4, C15α) | Theoretical based on substrate flexibility; not confirmed | Aryl hydrocarbon receptor (AhR) ligands (e.g., dioxins, benzo[a]pyrene) |
CYP1A2 | Liver | C2, C4 | Limited; primarily metabolizes caffeine and heterocyclic amines | AhR ligands; inhibited by fluvoxamine |
CYP1B1 | Extrahepatic (breast, prostate, ovary, endothelium) | Primarily C4 (minor C2) | Hypothesized due to D-ring accessibility in active site modeling | AhR ligands; overexpressed in hormone-dependent cancers |
CYP3A4 | Liver, intestine | C2, C6α, C6β, C7α, C15β, C16α | Strong candidate based on broad substrate promiscuity and D-ring modifications | Pregnane X receptor (PXR) ligands (e.g., rifampicin, St. John’s wort); inhibited by azoles, macrolides |
CYP3A5 | Liver, kidney, lung | Similar to CYP3A4 | Polymorphic expression suggests interindividual variability potential | Similar to CYP3A4; expression influenced by genetic polymorphisms |
CYP3A7 | Fetal liver, low in some adult tissues | 16α-hydroxylation (fetal estriol synthesis) | Possible fetal/developmental role | Hepatic nuclear factors (HNFs) |
Enzyme kinetics (Km, Vmax, kcat) specific to 14-hydroxyestradiol formation remain uncharacterized. The reaction is expected to follow Michaelis-Menten kinetics, with catalytic efficiency influenced by genetic polymorphisms (e.g., in CYP3A5), epigenetic regulation, and exposure to inducing or inhibiting xenobiotics. Future research requires purified enzyme assays and isotope-labeled estradiol tracers to quantify kinetic parameters and definitively identify the responsible human isoforms [6] [10].
The enzymatic formation of 14-hydroxyestradiol represents a niche within the intricate metabolic map of estrogens. Its further characterization holds potential for understanding interindividual variation in estrogen metabolism and its implications for physiological and pathological processes.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2